2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol
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Overview
Description
2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol is an organic compound with a unique structure characterized by multiple methyl groups and a diol functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by the introduction of the diol functionality through oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol undergoes various chemical reactions, including:
Oxidation: Conversion of the diol groups to carbonyl compounds.
Reduction: Reduction of the alkyne groups to alkenes or alkanes.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6,11,15-Tetramethylhexadecane: Similar structure but lacks the diol functionality.
2,6,11,15-Tetramethylhexadeca-2,6,8,10,14-pentaene: Contains multiple double bonds instead of the alkyne groups.
(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: A related compound with a formate ester group.
Properties
IUPAC Name |
2,6,11,15-tetramethylhexadeca-7,9-diyne-6,11-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-17(2)11-9-15-19(5,21)13-7-8-14-20(6,22)16-10-12-18(3)4/h17-18,21-22H,9-12,15-16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGOPGSIDGVDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)(C#CC#CC(C)(CCCC(C)C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70853121 |
Source
|
Record name | 2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70853121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57069-92-8 |
Source
|
Record name | 2,6,11,15-Tetramethylhexadeca-7,9-diyne-6,11-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70853121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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